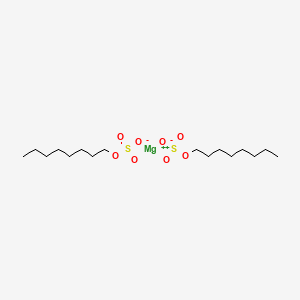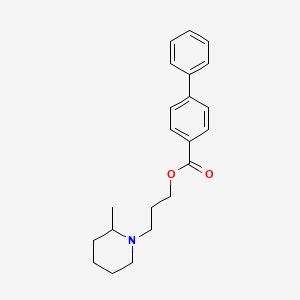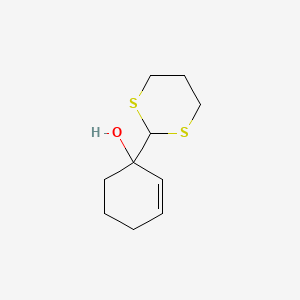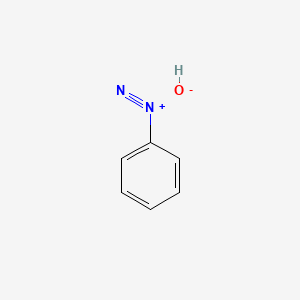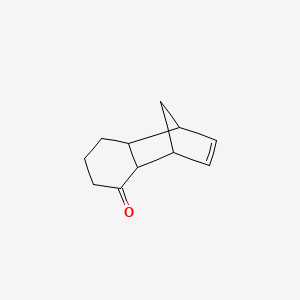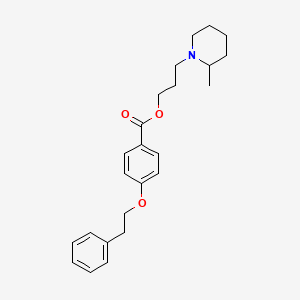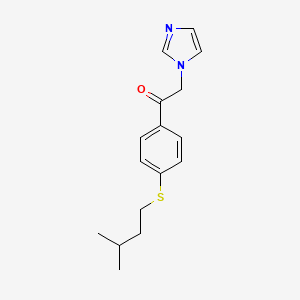
2-(1-Imidazolyl)-4'-(isopentylthio)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone is a synthetic organic compound that features an imidazole ring and a phenyl group substituted with a 3-methylbutylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Substitution Reaction: The phenyl group is introduced via a substitution reaction, where the imidazole ring is reacted with a halogenated benzene derivative.
Addition of the 3-methylbutylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3-methylbutylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the imidazole ring.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenyl group and the 3-methylbutylsulfanyl moiety can interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-imidazol-1-yl-1-phenylethanone: Lacks the 3-methylbutylsulfanyl group, making it less hydrophobic.
2-imidazol-1-yl-1-[4-(methylsulfanyl)phenyl]ethanone: Contains a simpler sulfanyl group, which may alter its reactivity and bioactivity.
Uniqueness
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone is unique due to the presence of the 3-methylbutylsulfanyl group, which enhances its hydrophobicity and potentially its interaction with biological membranes and proteins. This structural feature may contribute to its distinct bioactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
73932-16-8 |
|---|---|
Molekularformel |
C16H20N2OS |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C16H20N2OS/c1-13(2)7-10-20-15-5-3-14(4-6-15)16(19)11-18-9-8-17-12-18/h3-6,8-9,12-13H,7,10-11H2,1-2H3 |
InChI-Schlüssel |
VNUKVDIMHZFZRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



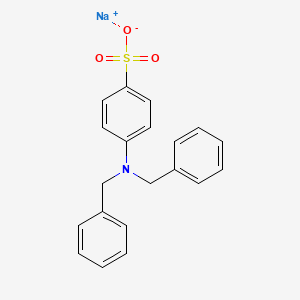
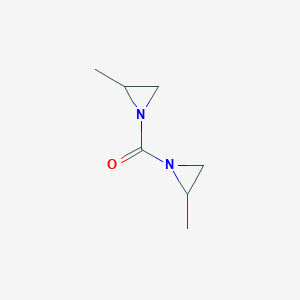
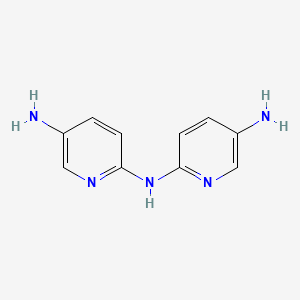

![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
